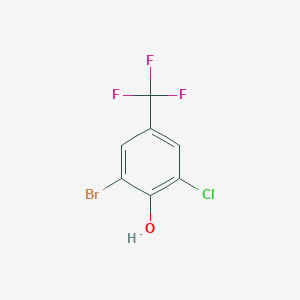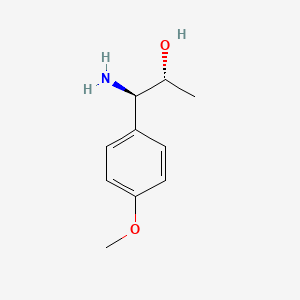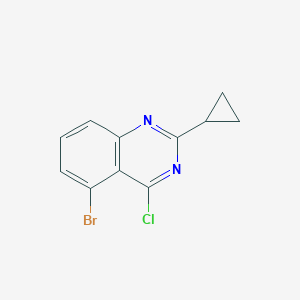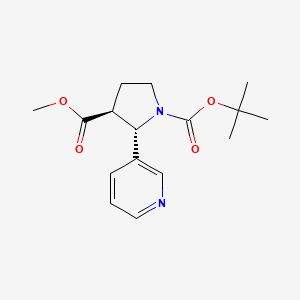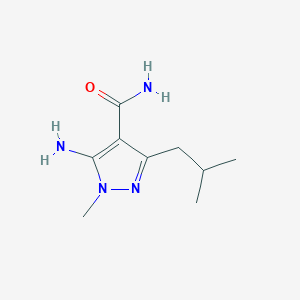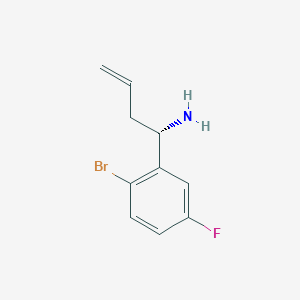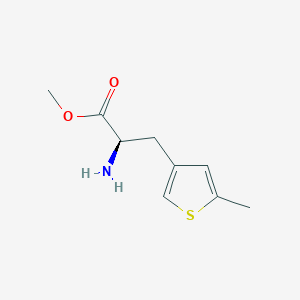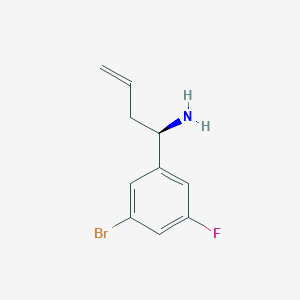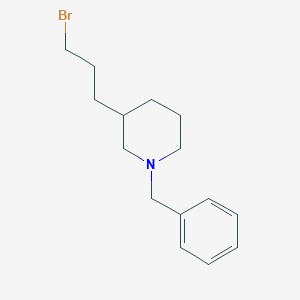
1-Benzyl-3-(3-bromopropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(3-bromopropyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five methylene bridges and one amine bridge The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromopropyl group attached to the third carbon of the piperidine ring
Métodos De Preparación
The synthesis of 1-Benzyl-3-(3-bromopropyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and 3-bromopropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route:
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-3-(3-bromopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine would yield a secondary amine derivative.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(3-bromopropyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationship of piperidine derivatives and their biological effects.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(3-bromopropyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-Benzyl-3-(3-bromopropyl)piperidine can be compared with other piperidine derivatives such as:
1-Benzylpiperidine: Lacks the bromopropyl group and has different reactivity and biological activity.
3-(3-Bromopropyl)piperidine: Lacks the benzyl group and has different lipophilicity and membrane permeability.
Piperidine: The parent compound with no substituents, used as a basic building block in organic synthesis.
The uniqueness of this compound lies in the combination of the benzyl and bromopropyl groups, which confer specific chemical reactivity and biological activity that are not present in the simpler derivatives.
Propiedades
Fórmula molecular |
C15H22BrN |
|---|---|
Peso molecular |
296.25 g/mol |
Nombre IUPAC |
1-benzyl-3-(3-bromopropyl)piperidine |
InChI |
InChI=1S/C15H22BrN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
Clave InChI |
CXFRCJRZDYSBDK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=C2)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


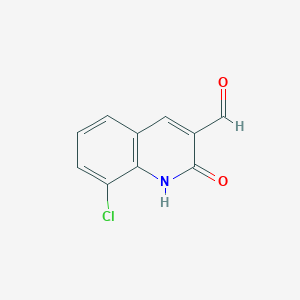
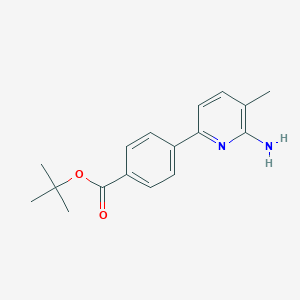
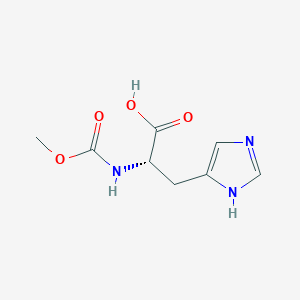
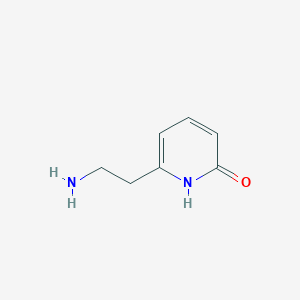
![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
